molecular formula C21H21NO4S B12509471 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B12509471
M. Wt: 383.5 g/mol
InChI Key: UPFXVBZXMLAMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. This compound is known for its stability and utility in various chemical reactions, making it a valuable tool in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This is achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Piperidine in an organic solvent like dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid primarily involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted side reactions during peptide chain elongation. The Fmoc group can be selectively removed using piperidine, allowing for the controlled synthesis of peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is unique due to its specific structure, which includes a thiazolidine ring. This structural feature imparts distinct chemical properties and reactivity, making it a valuable tool in peptide synthesis and other chemical applications .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-21(2)22(18(12-27-21)19(23)24)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFXVBZXMLAMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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